Pristanic acid

Vue d'ensemble

Description

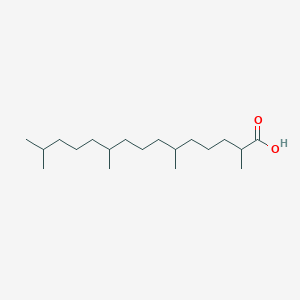

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a terpenoid acid present at micromolar concentrations in the blood plasma of healthy individuals. It is also found in the lipids from many sources such as freshwater sponges, krill, earthworms, whales, human milk fat, bovine depot fat, butterfat or Californian petroleum .

Synthesis Analysis

Pristanic acid is obtained from two sources: either directly from the diet or as the alpha oxidation product of phytanic acid . In a study, a highly sensitive, selective, and accurate stable isotope dilution gas chromatography negative chemical ionization mass spectrometry (GC-NCI-MS) methods were developed for quantification of peroxisomal β-oxidation intermediates of pristanic acid in human plasma .Molecular Structure Analysis

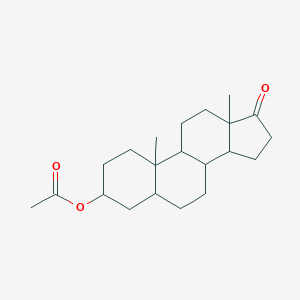

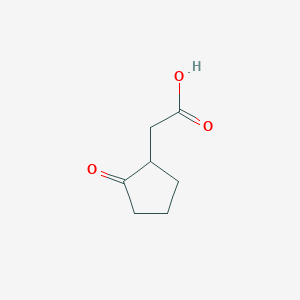

The molecular formula of Pristanic acid is C19H38O2 . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .Chemical Reactions Analysis

Pristanic acid is degraded by peroxisomal beta oxidation to propionyl-CoA . The intermediates in this pathway are 2,3-pristenic acid, 3-hydroxypristanic acid, and 3-ketopristanic acid .Physical And Chemical Properties Analysis

Pristanic acid is a branched, long-chain saturated fatty acid composed of pentadecanoic acid having methyl substituents at the 2-, 6-, 10- and 14-positions . The molecular weight of Pristanic acid is 298.5 g/mol .Applications De Recherche Scientifique

Biochemical Diagnosis of Peroxisomal Disorders

Pristanic acid is used in the diagnosis of peroxisomal disorders, such as Zellweger syndrome and Refsum disease . The measurement of pristanic acid levels in plasma and cultured fibroblasts by gas chromatography is a standard method to detect these genetic conditions.

Study of Metabolic Pathways

Researchers study pristanic acid as it is a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα) . This application is crucial for understanding the metabolic pathways involved in lipid metabolism and energy homeostasis.

Nutritional and Dietary Analysis

Pristanic acid is obtained either directly from the diet or as the alpha oxidation product of phytanic acid . Its presence in various food sources makes it an important marker for dietary studies, particularly in the context of human milk fat and bovine depot fat.

Environmental and Ecological Research

Due to its presence in diverse biological sources like krill, earthworms, and whales, pristanic acid serves as a biomarker in environmental and ecological studies . It helps in tracing the biological origin of lipids in different ecosystems.

Mécanisme D'action

Target of Action

Pristanic acid, a terpenoid acid, is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

At physiological concentrations, pristanic acid interacts with PPARα, activating this receptor . This interaction triggers a series of changes in gene expression that regulate lipid metabolism, inflammation, and other processes .

Biochemical Pathways

Pristanic acid is involved in the peroxisomal beta-oxidation pathway . In the liver, pristanic acid is degraded by peroxisomal beta oxidation to propionyl-CoA . This process is essential for the breakdown of certain types of fatty acids, including pristanic acid .

Pharmacokinetics

Pristanic acid is obtained from two sources in humans: directly from the diet or as the alpha oxidation product of phytanic acid . It is present at micromolar concentrations in the blood plasma of healthy individuals . The compound’s bioavailability is influenced by dietary intake and metabolic processes .

Result of Action

The activation of PPARα by pristanic acid leads to changes in lipid metabolism and inflammation . In certain inherited disorders such as zellweger syndrome, pristanic acid accumulates, leading to disease symptoms .

Action Environment

The action of pristanic acid is influenced by various environmental factors. For instance, dietary intake can affect the levels of pristanic acid in the body . Furthermore, certain genetic disorders can impair the body’s ability to metabolize pristanic acid, leading to its accumulation and associated health problems .

Safety and Hazards

Orientations Futures

There is evidence suggesting that pristanic acid may have both beneficial and harmful effects in relation to cancer prevention and treatment, which warrants further investigation . In addition, a study suggests that T2DM patients at different diagnosed ages may have different metabolite profiles, including pristanic acid .

Propriétés

IUPAC Name |

2,6,10,14-tetramethylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862584 | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pristanic acid | |

CAS RN |

1189-37-3 | |

| Record name | Pristanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pristanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)